fluoro-Dapagliflozin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

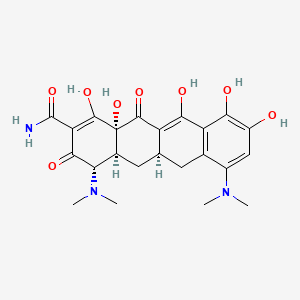

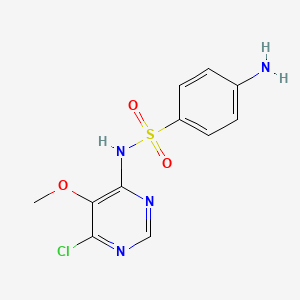

Fluoro-Dapagliflozin es un análogo estructural de Dapagliflozin, que pertenece a la clase de inhibidores selectivos del cotransportador de sodio-glucosa 2 (SGLT2). Estos inhibidores desempeñan un papel crucial en el control de la diabetes al bloquear la reabsorción de glucosa en los riñones, lo que reduce los niveles de glucosa en sangre .

Aplicaciones Científicas De Investigación

Fluoro-Dapagliflozin encuentra aplicaciones en varios campos científicos:

Medicina: Se utiliza principalmente para controlar la diabetes tipo 2 inhibiendo la reabsorción renal de glucosa.

Química: Los investigadores estudian su relación estructura-actividad y exploran modificaciones para mejorar la eficacia.

Biología: Las investigaciones se centran en su impacto en la homeostasis de la glucosa y los posibles beneficios cardiovasculares.

Industria: Las empresas farmacéuticas lo utilizan en el desarrollo de fármacos para el tratamiento de la diabetes.

Mecanismo De Acción

El mecanismo de Fluoro-Dapagliflozin implica la inhibición selectiva de SGLT2. Se une a SGLT2 en los túbulos renales, previniendo la reabsorción de glucosa. En consecuencia, el exceso de glucosa se excreta en la orina, lo que lleva a una reducción de los niveles de glucosa en sangre. Los objetivos moleculares y las vías implicadas son intrincadas y requieren más investigación.

Análisis De Reacciones Químicas

Fluoro-Dapagliflozin se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin revelar. Los principales productos formados a partir de estas reacciones tampoco están explícitamente documentados.

Comparación Con Compuestos Similares

Fluoro-Dapagliflozin comparte similitudes con Dapagliflozin, pero se destaca por su sustitución de flúor. Otros compuestos similares incluyen Empagliflozin y Canagliflozin, los cuales también inhiben SGLT2.

Métodos De Preparación

La ruta sintética para Fluoro-Dapagliflozin implica reacciones químicas específicas. Desafortunadamente, los procedimientos sintéticos detallados y las condiciones de reacción no están fácilmente disponibles en la literatura. Los métodos de producción industrial probablemente sigan protocolos establecidos para los inhibidores de SGLT2.

Propiedades

IUPAC Name |

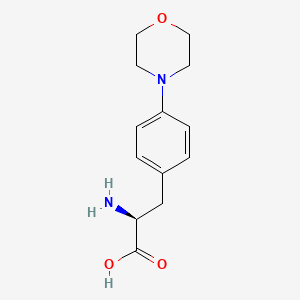

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRXTNZYAGBKPS-ADAARDCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does fluoro-Dapagliflozin interact with hSGLT2 and what are the downstream effects?

A1: this compound exerts its effect by binding specifically to hSGLT2, a protein primarily found in the apical membrane of the early proximal tubule in the kidney []. This binding prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and a subsequent decrease in blood glucose levels []. This mechanism makes this compound and other SGLT2 inhibitors a potential therapeutic strategy for managing diabetes.

Q2: How does the structure of this compound influence its binding affinity and selectivity for hSGLT2 compared to Dapagliflozin?

A2: this compound exhibits a ~100-fold higher selectivity for hSGLT2 (Ki = 6 nM) compared to hSGLT1 (Ki = 400 nM), similar to Dapagliflozin []. This suggests that the fluorine atom in this compound does not significantly alter its binding preference. Both inhibitors also demonstrate a slow dissociation rate from hSGLT2 (t1/2, Off ≥ 180 s), indicating a strong interaction with the target []. This slow dissociation could contribute to their sustained efficacy in vivo. Interestingly, while the presence of a glucose moiety is crucial for binding, modifications to this sugar group, like the substitution seen in galacto-Dapagliflozin, can influence both potency and selectivity []. This highlights the intricate interplay between the sugar and aglycone components in determining the overall binding profile of these inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)